molecular formula C10H9N3OS B2801635 3-methyl-6-(pyridin-2-ylthio)pyrimidin-4(3H)-one CAS No. 2310224-38-3

3-methyl-6-(pyridin-2-ylthio)pyrimidin-4(3H)-one

Cat. No. B2801635
CAS RN: 2310224-38-3
M. Wt: 219.26
InChI Key: RSDRNIVUXYYYKH-UHFFFAOYSA-N
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Description

3-methyl-6-(pyridin-2-ylthio)pyrimidin-4(3H)-one, also known as MPTP, is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTP is a pyrimidine derivative that contains a pyridine moiety and a thioether group.

Scientific Research Applications

Cleavage of C-S Bonds

The study by Huang et al. (2007) focuses on the cleavage of C-S bonds leading to the formation of a tetranuclear Cu(I) cluster. This process is significant for understanding the chemical behavior of sulfur-containing pyrimidines and their potential applications in synthesizing metal-centered clusters for materials science and catalysis.

PDE9A Inhibitor for Cognitive Disorders

Verhoest et al. (2012) describes the design and discovery of a selective brain-penetrant PDE9A inhibitor. While the compound specified in the study is slightly different from "3-methyl-6-(pyridin-2-ylthio)pyrimidin-4(3H)-one", the research illustrates the broader class of pyrimidin-4(3H)-one derivatives' potential in treating cognitive disorders through pharmacological inhibition.

Plant Growth Stimulation

Pivazyan et al. (2019) explored the synthesis of new derivatives of pyrimidin-4(3H)-one and found pronounced plant growth stimulating effects. This application is crucial for agricultural sciences, offering a pathway to developing new agrochemicals.

Antimicrobial Activity

Rathod and Solanki (2018) synthesized newer pyrimidine derivatives to explore their antimicrobial potential. This research points to the application of such compounds in developing new antimicrobials.

Hydrogen-Bonded Structures

Orozco et al. (2009) detailed the hydrogen-bonded structures of pyrimidin-4(3H)-one derivatives. This fundamental research contributes to the understanding of the molecular interactions and crystal engineering of such compounds.

Synthesis and Biological Activity

Studies like those by Chen and Shi (2008, 2009) on the synthesis and biological activity of pyrimidine derivatives underline the versatility of these compounds in producing moderate fungicidal and insecticidal activities, pointing towards their potential use in pest control.

properties

IUPAC Name

3-methyl-6-pyridin-2-ylsulfanylpyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c1-13-7-12-9(6-10(13)14)15-8-4-2-3-5-11-8/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSDRNIVUXYYYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=CC1=O)SC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-6-(pyridin-2-ylthio)pyrimidin-4(3H)-one

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